molecular formula C30H35F2N5O5 B1252067 SNAP 6201

SNAP 6201

Cat. No.: B1252067
M. Wt: 583.6 g/mol
InChI Key: YCUQRVLXIFFFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNAP 6201, also known as this compound, is a useful research compound. Its molecular formula is C30H35F2N5O5 and its molecular weight is 583.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

SNAP 6201 is a compound that has garnered attention in the field of pharmacology due to its unique biological activities, particularly in the context of neuroprotection and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Overview of this compound

This compound is a synthetic compound derived from the class of nitric oxide donors. It has been investigated for its ability to modulate various biological pathways, particularly those involved in oxidative stress and neurodegeneration. The compound's mechanism primarily involves the release of nitric oxide (NO), which plays a crucial role in cellular signaling and has implications for various physiological processes.

  • Nitric Oxide Release :
    • This compound releases NO upon hydrolysis, which can activate soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) in cells.
    • cGMP acts as a secondary messenger involved in vasodilation, neurotransmission, and modulation of inflammation.
  • Antioxidant Properties :
    • The compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This is particularly relevant in neuroprotective contexts where oxidative damage is a key factor in neuronal injury.
  • Neuroprotection :
    • This compound has been shown to protect neuronal cells from apoptosis induced by various stressors, including excitotoxicity and oxidative stress. This protective effect is mediated through the modulation of apoptotic pathways and enhancement of cell survival signals.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
Nitric Oxide ReleaseReleases NO, activating sGC and increasing cGMP levels
Antioxidant ActivityScavenges ROS, reducing oxidative stress
NeuroprotectionProtects against neuronal apoptosis
Anti-inflammatoryModulates inflammatory responses

Case Studies

Case Study 1: Neuroprotection in Ischemic Injury

  • A study demonstrated that this compound significantly reduced neuronal cell death in models of ischemic injury. The administration of this compound prior to ischemic events resulted in improved survival rates and functional recovery in animal models.

Case Study 2: Effects on Inflammation

  • In a model of neuroinflammation, this compound was shown to decrease levels of pro-inflammatory cytokines. This suggests that the compound may have therapeutic potential in conditions characterized by chronic inflammation, such as multiple sclerosis or Alzheimer's disease.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • In vitro Studies : Cell cultures treated with this compound exhibited decreased markers of oxidative stress and improved viability under conditions mimicking neurodegenerative diseases.
  • In vivo Studies : Animal models treated with this compound showed significant improvements in behavioral outcomes following induced neurotoxic conditions, indicating both protective and restorative effects on brain function.
  • Molecular Pathways : Further investigations revealed that this compound influences multiple signaling pathways, including those related to apoptosis (caspase activation) and survival (PI3K/Akt pathway).

Properties

Molecular Formula

C30H35F2N5O5

Molecular Weight

583.6 g/mol

IUPAC Name

methyl 1-[3-[[5-carbamoyl-4-(3,4-difluorophenyl)-6-ethyl-2-oxo-1,4-dihydropyrimidine-3-carbonyl]amino]propyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C30H35F2N5O5/c1-3-23-24(26(33)38)25(19-10-11-21(31)22(32)18-19)37(29(41)35-23)28(40)34-14-7-15-36-16-12-30(13-17-36,27(39)42-2)20-8-5-4-6-9-20/h4-6,8-11,18,25H,3,7,12-17H2,1-2H3,(H2,33,38)(H,34,40)(H,35,41)

InChI Key

YCUQRVLXIFFFNB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)(C3=CC=CC=C3)C(=O)OC)C4=CC(=C(C=C4)F)F)C(=O)N

Synonyms

SNAP 6201
SNAP-6201

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.